
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been extensively studied for its effectiveness in repelling insects. DEET has been used for over 60 years and is considered to be one of the most effective insect repellents available.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans or animals. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the significance of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. It has been extensively studied for its effectiveness in repelling insects and has been shown to be effective against a wide range of species. However, DEET can be expensive and may not be suitable for use in all experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it works to repel insects.
2. Developing new insect repellents that are more effective and have fewer side effects than DEET.
3. Studying the long-term effects of DEET exposure on humans and animals.
4. Investigating the effects of DEET on non-target species, such as beneficial insects and wildlife.
5. Exploring the potential use of DEET in other applications, such as agriculture and public health.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. While there are some limitations to its use, it remains one of the most effective insect repellents available. Further research is needed to better understand its mechanism of action and to explore its potential use in other applications.
Méthodes De Synthèse
DEET can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,6-diethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
DEET has been extensively studied for its effectiveness in repelling insects such as mosquitoes, ticks, and biting flies. It is commonly used in insect repellent products such as sprays, lotions, and wipes. DEET has been shown to be effective in repelling insects for several hours, depending on the concentration used.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-9-8-10-17(7-2)18(16)20-23(21,22)19-14(4)11-13(3)12-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRFGJJEDBZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
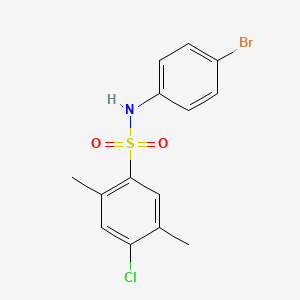
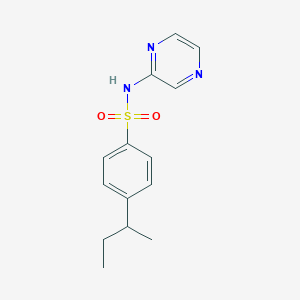
![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
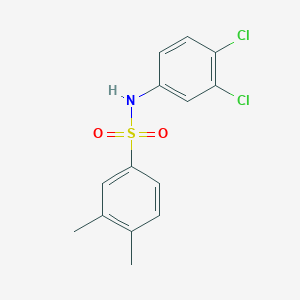
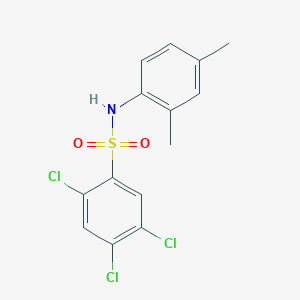


![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
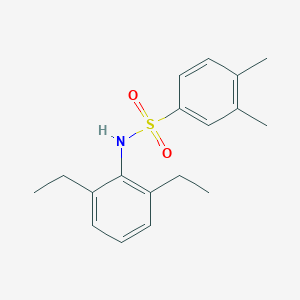


![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)